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molecular formula C9H21NO3S B8671816 4-[(3-Methylbutyl)amino]butane-2-sulfonic acid CAS No. 906073-21-0

4-[(3-Methylbutyl)amino]butane-2-sulfonic acid

Cat. No. B8671816
M. Wt: 223.34 g/mol
InChI Key: SEMRHFKMSMDJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642801B2

Procedure details

To a hot solution of isoamylamine (2.0 g, 22.9 mmol) in tetrahydrofuran (THF, 11 mL) was added via syringe pump (2 hour addition) a solution of 2,4-butane sultone (3.1 g, 21.8 mmol in THF (total of 5 mL)). The solution was stirred at reflux for an additional 2 hours. The reaction was cooled to room temperature. The solid was recovered by filtration and it was washed with THF (25 mL) and acetone (25 mL). The solid was dissolved in water (20 mL) and Dowex 50×8 (10 g) was suspended in the solution. The mixture was stirred for 15 minutes and the resin was filtered. The solvent was evaporated under reduced pressure. Yield: 28%. 1H NMR (H2O, 500 MHz) δ ppm 3.07 (t, 2H, J=7.8 Hz), 2.92 (t, 2H, J=7.8 Hz), 2.87 (m, 1H), 2.06 (m, 1H), 1.77 (m, 1H), 1.51 (m, 1H), 1.42 (m, 2H), 1.18 (d, 3H, J=6.8 Hz), 0.78 (d, 3H, J=6.3 Hz). 13C(H2O, 125 MHz) δ ppm 53.21, 46.32, 45.37, 34.36, 28.16, 25.35, 21.51, 14.79. ES-MS 224 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:6])[CH2:2][CH:3]([CH3:5])[CH3:4].[CH3:7][CH:8]1[S:12](=[O:14])(=[O:13])[O:11][CH2:10][CH2:9]1>O1CCCC1>[CH3:4][CH:3]([CH3:5])[CH2:2][CH2:1][NH:6][CH2:10][CH2:9][CH:8]([S:12]([OH:14])(=[O:13])=[O:11])[CH3:7]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(CC(C)C)N
Name
Quantity
11 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CC1CCOS1(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was recovered by filtration and it
WASH
Type
WASH
Details
was washed with THF (25 mL) and acetone (25 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water (20 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the resin was filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
Smiles
CC(CCNCCC(C)S(=O)(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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